1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-cyclopentyl-3-nitropyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-5-7-6-12(8-3-1-2-4-8)11-9(7)13(14)15/h6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWIRJRTMVWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopentyl-3-nitro-1H-pyrazole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent mixture of methanol and water . The reaction typically proceeds through nucleophilic substitution, where the nitrile group is introduced into the pyrazole ring.
Industrial Production Methods
Industrial production of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) and solvents like methanol and water are commonly used.
Reduction: Hydrogen gas and catalysts such as palladium on carbon (Pd/C) are used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions result in various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological pathways, including those involved in antimicrobial and antiviral activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The following table highlights key structural differences and similarities between 1-cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile and related compounds:
Pharmacological Potential
- Antifungal Activity: The nitrophenyl derivative (5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) demonstrates notable antifungal activity, attributed to the nitro group’s electron-deficient aromatic system . The cyclopentyl analog may exhibit similar bioactivity but with improved pharmacokinetics due to enhanced lipophilicity.
- Insecticidal Applications: Nitro-substituted pyrazoles are known to disrupt insect nervous systems. The target compound’s nitro group at C3 positions it as a candidate for agrochemical development .
Biological Activity
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a cyclopentyl group, a nitro group, and a cyano group, which contribute to its unique chemical properties and biological effects. The following sections will delve into the compound's biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- CAS Number : 2171314-04-6
Biological Activities
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile has been studied for various biological activities, including:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .
- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : Research indicates that this pyrazole derivative can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent in various models .
The biological activity of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile is largely attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, influencing multiple biological pathways. The specific targets and pathways involved can vary depending on the biological context but may include:
- Modulation of enzyme activities related to inflammation.
- Interference with microbial cell wall synthesis.
- Inhibition of viral RNA replication.
Comparative Analysis
To better understand the uniqueness of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile, it is essential to compare it with similar compounds:
| Compound Name | Structure Variations | Notable Activities |
|---|---|---|
| 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide | Carboxamide instead of cyano group | Antimicrobial |
| 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid | Carboxylic acid instead of cyano group | Antifungal |
| 1-Cyclopentyl-3-nitro-1H-pyrazole-4-methyl | Methyl group instead of cyano group | Antiviral |
Case Studies
Several studies have highlighted the biological potential of pyrazole derivatives, including 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile:
- Antimicrobial Study : In a comparative study involving various pyrazole derivatives, 1-Cyclopentyl-3-nitro showed significant antimicrobial activity against Bacillus subtilis and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard treatments .
- Anti-inflammatory Research : A study investigating the anti-inflammatory effects of pyrazoles found that 1-Cyclopentyl-3-nitro significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential role in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
